molecular formula C9H13N3O3 B8429473 (2-Methoxy-ethyl)-(6-methyl-5-nitro-pyridin-2-yl)-amine

(2-Methoxy-ethyl)-(6-methyl-5-nitro-pyridin-2-yl)-amine

Cat. No. B8429473
M. Wt: 211.22 g/mol
InChI Key: NGNDHNHJYWNRMO-UHFFFAOYSA-N
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Patent
US08362248B2

Procedure details

To a suspension of (2-methoxy-ethyl)-(6-methyl-5-nitro-pyridin-2-yl)-amine (421 mg, 2 mmol) and 5 ml of acetic acid, Zn dust (781 mg, 12 mmol) was added at 0° C. The mixture was stirred at 60° C. for 1 hour. Zn dust was filtered through celite and the residue was purified by HPLC to provide N2-(2-Methoxy-ethyl)-6-methyl-pyridine-2,5-diamine as an oil (140 mg, 39%). Exact mass calculated for C9H15N3O 181.12 found 182.2 (MH+).
Quantity
421 mg
Type
reactant
Reaction Step One
Name
Quantity
781 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[C:8]([CH3:15])[N:7]=1>[Zn].C(O)(=O)C>[CH3:1][O:2][CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]([CH3:15])[N:7]=1

Inputs

Step One
Name
Quantity
421 mg
Type
reactant
Smiles
COCCNC1=NC(=C(C=C1)[N+](=O)[O-])C
Name
Quantity
781 mg
Type
catalyst
Smiles
[Zn]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C
FILTRATION
Type
FILTRATION
Details
Zn dust was filtered through celite
CUSTOM
Type
CUSTOM
Details
the residue was purified by HPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCCNC1=NC(=C(C=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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